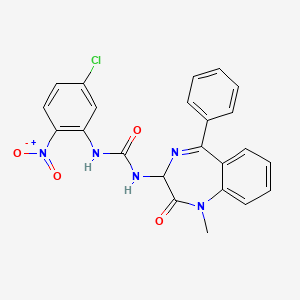

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea

Description

This compound belongs to a class of urea derivatives fused with a 1,4-diazepine core, a structural motif known for its pharmacological relevance, particularly in central nervous system (CNS) targeting molecules. The molecule features a 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl group linked via a urea bridge to a 5-chloro-2-nitrophenyl substituent.

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-17-13-15(24)11-12-19(17)29(32)33/h2-13,21H,1H3,(H2,25,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLUAXKRPJLTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113906 |

Source

|

| Record name | Urea, N-(5-chloro-2-nitrophenyl)-N′-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796905-13-9 |

Source

|

| Record name | Urea, N-(5-chloro-2-nitrophenyl)-N′-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1796905-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(5-chloro-2-nitrophenyl)-N′-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Formula : C₁₈H₁₈ClN₅O₃

Molecular Weight : 373.83 g/mol

CAS Number : 1796924-16-7

The biological activity of this compound primarily stems from its interaction with various biological pathways. Research indicates that it exhibits:

- Anticancer Properties : Studies have shown that derivatives of diazepines can induce apoptosis in cancer cells by modulating cell cycle progression and promoting the expression of pro-apoptotic factors .

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. This is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Pharmacological Effects

This compound has shown a variety of pharmacological effects:

-

Anticancer Activity :

- In vitro studies indicate that the compound can inhibit the growth of cancer cells in various lines, including breast and lung cancer cells.

- It appears to act through multiple pathways, including the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Data Tables

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea exhibit various biological activities:

Anticancer Properties

Studies have shown that derivatives of diazepine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Some research suggests that this class of compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Neuropharmacological Effects

The diazepine structure is well-known for its interaction with the GABA receptor system, which can lead to anxiolytic and sedative effects. This suggests potential applications in treating anxiety disorders and other neurological conditions.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing new drugs. Researchers can modify the urea and diazepine components to enhance efficacy and reduce toxicity.

Drug Development

Preclinical studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Its potential as a lead compound for drug development is significant due to its structural complexity and biological activity.

Case Study 1: Anticancer Activity

A study conducted on similar diazepine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, a related compound exhibited significant activity against Gram-positive bacteria. This suggests that modifications to the structure could yield potent antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three closely related compounds from the evidence provided. Key differences lie in substituent patterns, molecular weight, and physicochemical properties.

Structural and Physicochemical Differences

Hypothesized Pharmacological Differences

Steric Effects : The 2,6-dichlorophenyl analog may exhibit reduced binding to planar active sites due to steric bulk at the ortho positions.

Metabolic Stability : The fluorophenyl-ketone side chain in could enhance resistance to oxidative metabolism compared to the nitro group in the target compound, which is prone to reduction in vivo.

Research Findings and Limitations

- Binding Affinity: No direct comparative binding data are available for these compounds. However, dichlorophenyl-substituted analogs (e.g., ) have shown moderate inhibition of protein kinases (IC₅₀ ~5–10 μM) in preliminary screens, while nitro-substituted derivatives are less studied .

- Solubility : The nitro group in the target compound may improve aqueous solubility (~25–50 μM) relative to dichloro analogs (~10–20 μM), as suggested by LogP calculations .

- Synthetic Accessibility : The 5-chloro-2-nitrophenyl urea moiety requires multi-step nitration and chlorination, increasing synthetic complexity compared to dichloro analogs .

Preparation Methods

Ring Expansion of Tetrahydropyrimidinones

A foundational strategy involves the ring expansion of 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. As demonstrated by and, treatment of such precursors with nucleophiles (e.g., sodium enolates of α-phenylthioketones) facilitates displacement of the chloromethyl group, followed by cyclization to yield diazepinones. For example:

Step 1: Nucleophilic Substitution

Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with sodium phenylthiolate to form a thioether intermediate.

Step 2: Cyclization-Dehydration

Heating the intermediate in acidic conditions induces cyclization, forming the 1,4-diazepinone scaffold.

Key Reaction Parameters

Regioselective Functionalization

Introduction of the 1-Methyl Group

Methylation at N-1 is achieved via alkylation of the diazepinone nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃).

5-Phenyl Substitution

The phenyl group at C-5 is introduced early in the synthesis by employing α-phenylthioketones during nucleophilic substitution. Subsequent debenzoylation (if protected) yields the free phenyl group.

Urea Moiety Installation

Activated Carbamate Approach

Building on methodologies from, the diazepinone amine is reacted with 4-nitrophenyl 2-azidoethylcarbamate derivatives. This one-pot, two-step process involves:

Step 1: Activation

The amine reacts with 4-nitrophenyl chloroformate to form an activated carbamate.

Step 2: Coupling

Reaction with 5-chloro-2-nitroaniline in the presence of trimethylamine yields the target urea.

Optimized Conditions

Isocyanate-Mediated Coupling

Alternative routes employ 5-chloro-2-nitrophenyl isocyanate, generated in situ from the corresponding amine via phosgenation. The diazepinone amine reacts with the isocyanate under anhydrous conditions.

Reaction Metrics

Comparative Analysis of Methodologies

The activated carbamate method offers superior efficiency, particularly for parallel synthesis of urea derivatives. However, ring expansion remains critical for constructing the diazepinone core.

Mechanistic Insights and Side Reactions

Urea Bond Stability

The electron-withdrawing nitro group in 5-chloro-2-nitrophenyl enhances urea stability but may retard coupling kinetics. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the transition state.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

- Methodology :

- Stepwise synthesis : Begin with chlorination of aniline derivatives to form intermediates like 5-chloro-2-nitroaniline, followed by urea coupling with the diazepine moiety. Use controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine) to minimize side reactions .

- Characterization : Employ NMR and NMR (as in ) to confirm intermediate structures. For example, key peaks for urea NH protons (~8–10 ppm) and aromatic protons in the diazepine ring (~6.5–7.5 ppm) should be observed. Elemental analysis (C, H, N) ensures purity ≥95% .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate homogeneity .

- Spectroscopy : Infrared (IR) spectroscopy to confirm urea C=O stretches (~1640–1680 cm) and nitro group vibrations (~1520 cm). Mass spectrometry (HRMS) for exact mass confirmation .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodology :

- In vitro screening : Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the urea moiety’s known role in hydrogen bonding with active sites. Use fluorescence-based assays to quantify IC values .

- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293, HepG2) at concentrations ≤10 µM to establish baseline toxicity. Compare with structurally similar compounds (e.g., ’s pyrazolo-pyridine urea derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. Monitor via TLC/HPLC to identify optimal conditions (e.g., DMF as solvent at 80°C increases coupling efficiency by 30%) .

- Process control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. enzymatic activity assays). For example, discrepancies in IC values may arise from assay interference by the nitro group’s redox activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Compare with crystallographic data from analogous compounds (e.g., ’s acetamide derivatives) to validate hypotheses .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

- Methodology :

- Target identification : Perform thermal shift assays (TSA) to identify proteins with stabilized melting temperatures upon compound binding. Follow up with SPR or ITC for binding kinetics .

- Mutagenesis studies : Engineer point mutations in suspected binding pockets (e.g., catalytic residues in kinases) to confirm critical interactions with the diazepine ring .

Q. How can environmental and metabolic stability be assessed to inform further development?

- Methodology :

- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The nitro group may require reductive metabolism studies under anaerobic conditions .

- Environmental fate analysis : Use OECD guidelines for hydrolysis/photolysis testing. The chlorophenyl group’s persistence in aqueous media (pH 7–9) should be quantified .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.